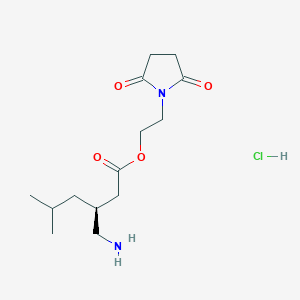
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Antitumor Activity
Compounds with structures similar to the mentioned chemical have been synthesized and evaluated for their antitumor activities. For example, new derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been developed, showing potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Such compounds, through their synthesis and biological evaluation, contribute to the development of potential anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Another application is found in the synthesis of analogues as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the DNA synthesis pathway, making them targets for anticancer and antibacterial drugs. Compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have demonstrated high potency as dual inhibitors, indicating their potential as therapeutic agents (A. Gangjee et al., 2008).
Antimicrobial Applications
Novel heterocyclic compounds incorporating sulfonamide moieties have been synthesized for use as antimicrobial agents. Such structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. This research avenue underscores the role of these compounds in developing new antimicrobial therapies (E. Darwish et al., 2014).
Crystal Structure Analysis
The study of crystal structures of complexes containing similar sulfonamide derivatives provides insights into their potential interactions and reactivity. Such analyses are crucial for understanding the binding mechanisms of these compounds to biological targets, which is essential for drug design and development (J. Obaleye et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-3-(methylthio)benzoic acid to form the intermediate compound. This intermediate is then reacted with 2-thiouracil and N-(3-(methylthio)phenyl)acetamide to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "2-amino-3-(methylthio)benzoic acid", "2-thiouracil", "N-(3-(methylthio)phenyl)acetamide" ], "Reaction": [ "Step 1: 3-chloro-4-methylbenzenesulfonyl chloride is reacted with 2-amino-3-(methylthio)benzoic acid in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-thiouracil in the presence of a base such as potassium carbonate and a solvent such as DMF to form the final intermediate.", "Step 3: The final intermediate is then reacted with N-(3-(methylthio)phenyl)acetamide in the presence of a base such as triethylamine and a solvent such as DMF to form the final product." ] } | |
CAS-Nummer |
933240-18-7 |
Produktname |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide |
Molekularformel |
C20H18ClN3O4S3 |
Molekulargewicht |
496.01 |
IUPAC-Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O4S3/c1-12-6-7-15(9-16(12)21)31(27,28)17-10-22-20(24-19(17)26)30-11-18(25)23-13-4-3-5-14(8-13)29-2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
OWNIBYBTUYRSEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)
![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2589456.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2589457.png)
![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)
